1-苄基-3-甲基咪唑溴

描述

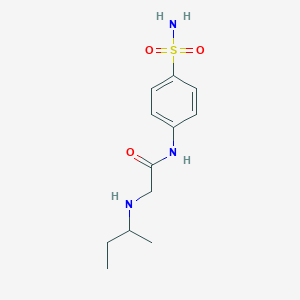

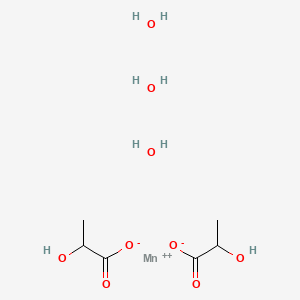

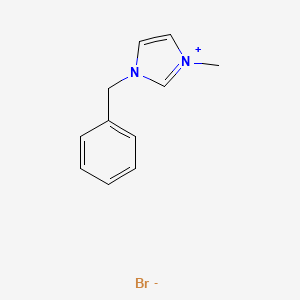

1-Benzyl-3-methylimidazolium bromide, also known as BzMIMBr, is a compound that consists of separated bromide anions and 1-benzyl-3-methylimidazolium cations . It is a supercooled, highly viscous transparent liquid at ambient conditions . The compound exhibits a relatively low melting point of 72°C .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium bromide consists of separated bromide anions and 1-benzyl-3-methylimidazolium cations connected via short C—H Br contacts . The compound crystallizes with two unique ion pairs in the asymmetric unit of the orthorhombic unit cell .Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium bromide has been used in different reactions for the synthesis of bioactive organic compounds . It not only acts as a reaction medium but also enhances the rate of reaction .Physical And Chemical Properties Analysis

1-Benzyl-3-methylimidazolium bromide has a molecular weight of 253.13832 and a melting point of 173°C . It is a supercooled, highly viscous transparent liquid at ambient conditions .科学研究应用

配位聚合物的合成和结晶

1-苄基-3-甲基咪唑溴已被用作配位聚合物合成和结晶的反应介质。例如,它在形成阴离子二维框架中发挥了至关重要的作用,该框架在室温下表现出显着的热稳定性和蓝色发射。该应用强调了 1-苄基-3-甲基咪唑溴在促进独特的化学反应和有助于开发具有特殊性质的材料方面的重要性 (廖,黄,2006)。

一锅式合成方法

该化合物还被用于一锅式合成方法中,用于生产复杂的有机化合物。例如,它被用于高效合成苯并[b][1,4]恶嗪,无需额外的催化剂,具有产率高、反应时间短、离子液体可重复使用等优点 (索莱马尼,霍代伊,塔赫里·卡尔·科什万迪,2012)。

催化和酯化

1-苄基-3-甲基咪唑溴已被用于催化,特别是在酯化反应中。它已显示出合成苯甲酸苄酯的有效性,证明了它在这些过程中的溶剂和催化剂作用 (项,2008)。

促进有机化合物的合成

该化合物促进了各种有机化合物的合成。例如,它已被用于合成 3-(2'-苯并噻唑)-2,3-二氢喹唑啉-4(1H)-酮,再次强调了它在简化反应后处理和允许离子液体再利用中的作用 (沙巴尼,拉赫马蒂,莫吉米·拉德,2008)。

聚(乙烯基咪唑盐)的改性

该化学物质已被用于各种聚(乙烯基咪唑盐)的改性,显示了它在不同化学过程中的多功能性。改性在微波辐射下进行,表明其在先进合成技术中的实用性 (迪克迈斯,里特,2009)。

晶体结构的研究

它对于研究某些化合物的晶体结构至关重要,有助于更深入地了解固态中的分子和离子相互作用 (阿尔萨格比,埃文斯,桑德斯,2018)。

作用机制

Target of Action

1-Benzyl-3-methylimidazolium bromide, also known as BzMIMBr, is an ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and enzymes, depending on their structure and functional groups .

Mode of Action

The mode of action of BzMIMBr involves its interaction with these biological targets. The compound consists of separated bromide anions and 1-benzyl-3-methyl-imidazolium cations connected via short C—H Br contacts . These interactions can influence the activity of the targets, leading to changes in their function .

Biochemical Pathways

It’s known that ionic liquids can influence various biochemical processes, including enzymatic reactions and protein folding, depending on their specific interactions with biological targets .

Pharmacokinetics

The pharmacokinetic properties of ionic liquids can vary widely depending on their chemical structure and the biological system in which they are used .

Result of Action

The effects of ionic liquids can range from altering enzyme activity to influencing cell membrane permeability, depending on their specific interactions with biological targets .

Action Environment

The action, efficacy, and stability of BzMIMBr can be influenced by various environmental factors. For instance, the temperature can affect the compound’s state, as BzMIMBr exhibits a relatively low melting point (72°C) and is a supercooled, highly viscous transparent liquid at ambient conditions . Furthermore, the presence of other substances in the environment can also influence the compound’s interactions with its targets .

安全和危害

属性

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BrH/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;/h2-8,10H,9H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLZTUCAWYJIMG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CC2=CC=CC=C2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the applications of 1-Benzyl-3-methylimidazolium bromide in analytical chemistry?

A1: 1-Benzyl-3-methylimidazolium bromide has shown promise as a component in developing efficient extraction techniques. Specifically, it has been successfully utilized in an ionic liquids-based ultrasound-assisted extraction (ILUAE) method for extracting shikimic acid from conifer needles []. This method exhibited good recovery (99.37%–100.11%) and reproducibility (RSD, n = 6; 3.6%), making it a viable option for analytical procedures requiring shikimic acid quantification [].

Q2: How does the structure of 1-Benzyl-3-methylimidazolium bromide relate to its function in material science?

A2: The presence of the benzoyl group at position-1 of the imidazole ring in 1-Benzyl-3-methylimidazolium bromide appears to play a crucial role in the formation of nanosheet ZnO morphology []. This suggests a structure-directing role of this ionic liquid in material synthesis, influencing the final morphology and potentially impacting properties of the synthesized nanomaterials [].

Q3: Has 1-Benzyl-3-methylimidazolium bromide been explored for its potential in chiral synthesis?

A3: While not directly used in chiral synthesis, research indicates that 1-Benzyl-3-methylimidazolium bromide can be synthesized with high purity (98.4%) via anion exchange in methanol by reacting (R)-2-hydroxy-4-phenylbutyric acid potassium with 1-Benzyl-3-methylimidazolium bromide []. This suggests potential applications in developing chiral ionic liquids, which are valuable tools for enantioselective synthesis and chiral separations.

Q4: What is known about the molecular structure of 1-Benzyl-3-methylimidazolium bromide?

A4: The molecular structure of 1-Benzyl-3-methylimidazolium bromide consists of separate bromide anions and 1-benzyl-3-methylimidazolium cations. These ions are connected through short C—H⋯Br contacts within the crystal structure []. Understanding this structure can provide insights into its interactions with other molecules and its behavior in various chemical environments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B3148500.png)

![2-Ethylbenzo[b]thiophene-3-carbaldehyde](/img/structure/B3148513.png)